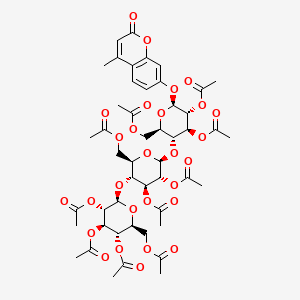
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a trifluoromethyl group, a carbonyl chloride group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride typically involves the reaction of 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid+SOCl2→4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Formed through hydrolysis.
Alcohol: Formed through reduction.
Applications De Recherche Scientifique
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to form new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
- 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
- 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-amine
Uniqueness
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in synthetic applications. This distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Formule moléculaire |
C8H5ClF3NO2 |
|---|---|
Poids moléculaire |
239.58 g/mol |
Nom IUPAC |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-2-4(8(10,11)12)13-7(15)5(3)6(9)14/h2H,1H3,(H,13,15) |
Clé InChI |
JAIJYEBYVFZJAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)



![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)



